![molecular formula C16H17F2N3O3S B2494119 N'-[4,6-dimethyl-3-(methylsulfonyl)-2-pyridinyl]-2,6-difluoro-N'-methylbenzenecarbohydrazide CAS No. 341967-39-3](/img/structure/B2494119.png)
N'-[4,6-dimethyl-3-(methylsulfonyl)-2-pyridinyl]-2,6-difluoro-N'-methylbenzenecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex molecules like N'-[4,6-dimethyl-3-(methylsulfonyl)-2-pyridinyl]-2,6-difluoro-N'-methylbenzenecarbohydrazide often involves multiple steps, including cyclization, methylation, and oxidation processes. For instance, the synthesis of similar sulfonyl pyrimidines has been achieved from precursors through cyclization and subsequent methylation and oxidation, demonstrating a method that could be adapted for the synthesis of our compound of interest. These processes highlight the complexity and the meticulous approach required in the synthesis of such molecules, ensuring the introduction of specific functional groups at designated positions within the molecule (Hongbin, 2011).
Molecular Structure Analysis
The molecular structure of compounds containing pyridine and sulfonyl groups is characterized by their distinct electronic and geometric configurations. X-ray crystallography and spectroscopic methods are crucial for confirming these structures, where features like bond angles, electron density distribution, and molecular conformations are meticulously analyzed. Such structural analyses provide insights into the compound's reactivity and interaction capabilities, which are essential for understanding its chemical behavior (Qin et al., 2006).
Chemical Reactions and Properties
The reactivity of this compound is influenced by its functional groups. For example, the presence of sulfonyl and pyridinyl groups can facilitate a variety of chemical reactions, such as nucleophilic substitution, due to the electron-withdrawing nature of these groups. This can lead to the formation of new compounds through reactions with nucleophiles or the modification of the compound under different chemical conditions. Additionally, the compound's ability to participate in charge-transfer complexes indicates its potential in electronic applications (Iwatsuki et al., 1993).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Modified Synthesis Techniques : A study focused on the modified synthesis of a compound related to N'-[4,6-dimethyl-3-(methylsulfonyl)-2-pyridinyl]-2,6-difluoro-N'-methylbenzenecarbohydrazide. This synthesis process included N-oxidation, one-pot synthesis, oxidation with H2O2, and a final chlorination step. The process was evaluated for its green metrics, indicating its efficiency and environmental impact (Gilbile et al., 2017).
Soluble Fluorinated Polyamides : Research explored the synthesis of new soluble fluorinated polyamides containing pyridine and sulfone moieties, relevant to the structure of this compound. These polyamides showed excellent solubility and good thermal stability, indicating potential applications in various fields (Liu et al., 2013).
Synthesis of Pyrimidine Derivatives : A study on the synthesis of 4,6-dimethyl-2-(methylsulfonyl) pyrimidine, a compound similar in structure, highlighted a process involving cyclization, methylation, and oxidation. This indicates the chemical reactivity and synthesis pathways of related compounds (Hongbin, 2011).
Development of Novel Polymers : Research into the synthesis and characterization of soluble polyimides derived from polycondensation involving pyridine and fluorine elements, akin to the structure of this compound, was conducted. These polymers demonstrated good solubility and thermal stability, suggesting potential industrial applications (Zhang et al., 2007).
Applications in Organic Chemistry
Vinylsulfones and Vinylsulfonamides : A study explored the synthesis of 1-(methylsulfonyl)-1-propene and related compounds, which are widely used in synthetic organic chemistry due to their range of biological activities and roles as active agents in various reactions. This research highlights the broader utility of compounds with similar sulfonyl groups (Author Unknown, 2020).
Synthesis of Pyridinium-derived Complexes : Research involving the synthesis of pyridinium-derived N-heterocyclic carbene complexes of platinum showed the potential for these types of compounds in advanced chemical reactions and processes (Owen et al., 2004).
Antibiotic Detection in Milk : A study on the generation of broad specificity antibodies for sulfonamide antibiotics, including a compound similar to this compound, developed a sensitive enzyme-linked immunosorbent assay (ELISA) for analyzing milk samples. This demonstrates the compound's relevance in food safety and pharmaceutical analysis (Adrián et al., 2009).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N'-(4,6-dimethyl-3-methylsulfonylpyridin-2-yl)-2,6-difluoro-N'-methylbenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N3O3S/c1-9-8-10(2)19-15(14(9)25(4,23)24)21(3)20-16(22)13-11(17)6-5-7-12(13)18/h5-8H,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWHJLLNWWRENW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C)N(C)NC(=O)C2=C(C=CC=C2F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

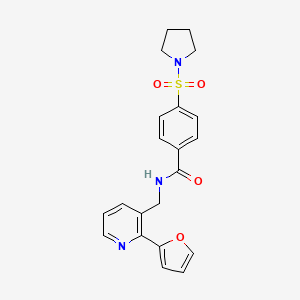
![3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-fluoro-2H-chromen-2-one](/img/structure/B2494041.png)

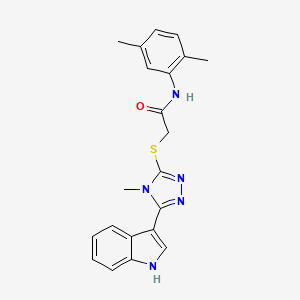
![N-(2,3-dimethoxybenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
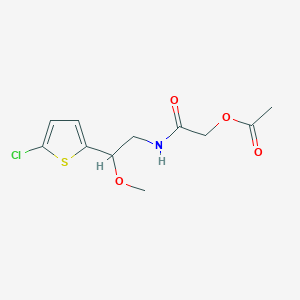
![5-(2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2494048.png)
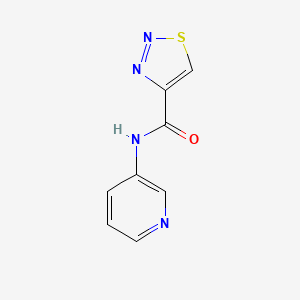
![2-Methylsulfonyl-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]benzamide](/img/structure/B2494051.png)
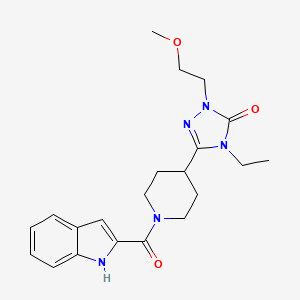
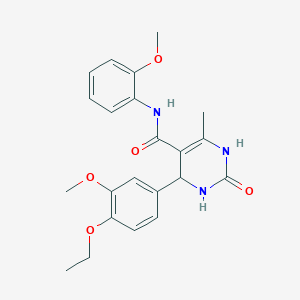
![N-(3-acetylphenyl)-2-(8-(methyl(propyl)amino)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2494054.png)
![3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, 2,3,5-trimethyl-](/img/structure/B2494057.png)
